molecular formula C18H21NO6 B5657582 dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5657582
M. Wt: 347.4 g/mol
InChI Key: WNTIPFXVBNGCJI-UHFFFAOYSA-N
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Description

Introduction Dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of organic compounds known as dihydropyridines. Dihydropyridines are characterized by a pyridine ring partially saturated with two additional hydrogen atoms.

Synthesis Analysis The synthesis of compounds like dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate often involves Hantzsch condensation reactions. For instance, one synthesis method involves the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in solvent-free conditions, as detailed by (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis The molecular structure of related dihydropyridine derivatives has been studied using various spectroscopic techniques. For example, the structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were evaluated through quantum chemical calculations and vibrational analysis, as reported by (Singh et al., 2013).

Chemical Reactions and Properties The chemical reactions involving dihydropyridine derivatives can vary based on the functional groups attached to the pyridine ring. For example, the addition of dimethyl acetylenedicarboxylate to coumarin derivatives has been studied to form different dihydropyridine derivatives, as explored by (Haywood & Reid, 1977).

Physical Properties Analysis The physical properties of dihydropyridine derivatives, such as crystal structure and bonding patterns, have been the subject of various studies. For instance, the planarity of the cyclobutane ring in the crystal of related compounds was examined through X-ray analysis and natural bond orbital population analysis, as detailed by (Shabir et al., 2020).

Chemical Properties Analysis The chemical properties of dihydropyridine derivatives are influenced by their structural features. The pharmacological activity of calcium channel antagonists, which includes dihydropyridine derivatives, correlates with the degree of ring puckering in their molecular structure, as investigated by (Fossheim et al., 1982).

properties

IUPAC Name

dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-19-9-13(17(20)24-4)16(14(10-19)18(21)25-5)12-8-11(22-2)6-7-15(12)23-3/h6-10,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTIPFXVBNGCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=C(C=CC(=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

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